4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline
Description
Contextualizing Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The amino group attached to the aromatic ring is a versatile functional handle, allowing for a multitude of chemical transformations. These include diazotization reactions to introduce a wide range of other functional groups, electrophilic substitution reactions on the aromatic ring which are highly activated by the amino group, and N-alkylation or N-acylation to produce a variety of substituted anilines. The prevalence of the aniline scaffold in pharmaceuticals, dyes, and polymers underscores its importance in industrial and medicinal chemistry.
Structural Features and Research Interest in 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline
The structure of this compound incorporates several key features that make it a molecule of scientific interest. The diaryl sulfide (B99878) core provides a specific three-dimensional arrangement of the two phenyl rings. The presence of the propan-2-yl (isopropyl) group on one of the phenyl rings introduces a lipophilic character and steric bulk, which can influence the molecule's solubility and its interactions with biological targets. On the other phenyl ring, the amino group at the para position is a key site for chemical modification and can also participate in hydrogen bonding, which is a crucial factor in molecular recognition processes.
The combination of these features in a single molecule suggests potential for its application in areas such as medicinal chemistry, where the diaryl sulfide scaffold is being explored for the development of new therapeutic agents. nih.gov The aniline moiety also opens up possibilities for its use as a monomer in the synthesis of novel polymers with specific optical or electronic properties. While detailed experimental data for this specific compound is not widely available, its structural analogy to other researched diaryl sulfides suggests that it could be a valuable candidate for further scientific investigation.
Physicochemical Properties
Below is a table of predicted and experimentally determined physicochemical properties for this compound and a closely related compound.
| Property | This compound | N-(4-isopropylphenyl)acetamide |
| Molecular Formula | C₁₅H₁₇NS | C₁₁H₁₅NO |
| Molecular Weight | 243.37 g/mol | 177.24 g/mol |
| XlogP (Predicted) | 4.3 | 2.5 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 1 |
| Rotatable Bond Count | 3 | 2 |
| CAS Number | Not available | 4149-14-2 |
Data for this compound is based on predicted values from PubChem. uni.lu Data for N-(4-isopropylphenyl)acetamide is from PubChem. nih.gov
Spectroscopic Data
| Type | Data for this compound (Predicted) |
| ¹H NMR | Predicted chemical shifts would show signals in the aromatic region (approx. 6.5-7.5 ppm), a septet for the isopropyl CH (approx. 2.9 ppm), a doublet for the isopropyl CH₃ groups (approx. 1.2 ppm), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Predicted chemical shifts would include multiple signals in the aromatic region (approx. 115-150 ppm), and signals for the isopropyl group (approx. 34 ppm for the CH and 24 ppm for the CH₃ groups). |
| IR Spectroscopy | Expected characteristic peaks would include N-H stretching vibrations (approx. 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (approx. 1500-1600 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region. |
Predicted data is based on general principles of NMR and IR spectroscopy for the given functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBXVIBBSAWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491613 | |
| Record name | 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62248-50-4 | |
| Record name | 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 4 Propan 2 Yl Phenyl Sulfanyl Aniline and Its Analogues
Catalytic Approaches in C-S Bond Formation for Thioethers
The construction of the C-S bond in diaryl sulfides is most commonly achieved through the cross-coupling of an aryl halide or its equivalent with an aryl thiol. Modern synthetic chemistry heavily relies on catalytic processes to achieve this transformation efficiently and under milder conditions than classical methods. nih.gov
Transition metals, particularly palladium and copper, are powerful catalysts for C-S bond formation. bohrium.com These methods offer significant advantages over non-catalytic approaches, which often require harsh conditions and have limited functional group tolerance. nih.gov
Palladium-Catalyzed Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination reaction has been adapted for C-S bond formation, coupling aryl halides or triflates with thiols. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency, broad substrate scope, and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate, and subsequent reductive elimination to yield the diaryl sulfide (B99878) and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org For the synthesis of 4-{[4-(propan-2-yl)phenyl]sulfanyl}aniline, this could involve the reaction of 4-iodoaniline (B139537) with 4-(propan-2-yl)benzenethiol or 4-bromobenzaldehyde (B125591) with 4-aminothiophenol (B129426) followed by further functional group manipulation.
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming C-heteroatom bonds, including C-S bonds, using a copper catalyst. wikipedia.org Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures. wikipedia.org However, modern protocols use catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) often in the presence of a ligand, which allows the reaction to proceed under milder conditions. bohrium.comorganic-chemistry.orgnih.gov Ligands such as diamines or amino acids can accelerate the reaction and improve yields. nih.gov This method is particularly attractive due to the lower cost and toxicity of copper compared to palladium. bohrium.com The synthesis of the target molecule via an Ullmann-type reaction would typically involve coupling 4-iodoaniline with 4-(propan-2-yl)benzenethiol in the presence of a copper catalyst and a base.
Below is a comparative table of typical conditions for these methodologies.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes | CuI, Cu₂O, CuCl, CuO nanoparticles |
| Ligand | Bulky phosphines (e.g., Xantphos, SPhos, CyPF-t-Bu) | N- or O-based ligands (e.g., 1,10-phenanthroline, L-proline, diamines) |
| Solvent | Toluene (B28343), Dioxane, DMF | DMF, DMSO, NMP, or sometimes water/ionic liquids |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Temperature | 80-120 °C | 100-160 °C (can be lower with effective ligands) |
| Substrate Scope | Very broad (Aryl-Cl, Br, I, OTf) | Primarily Aryl-I and Aryl-Br; Aryl-Cl are less reactive |
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green principles can be applied.
Key strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene or DMF with more environmentally benign solvents such as water, ethanol, or ionic liquids. bohrium.comresearchgate.net
Catalyst Efficiency and Reusability: Employing heterogeneous catalysts, such as copper complexes immobilized on supports like MCM-41, which can be easily recovered by filtration and reused for multiple cycles without significant loss of activity. researchgate.net
Metal-Free Reactions: Developing synthetic routes that avoid transition metals altogether. For instance, iodine-catalyzed cross-dehydrogenative coupling (CDC) reactions between thiols and electron-rich arenes can form C-S bonds under solvent-free conditions, generating only water as a byproduct. rsc.org Another approach is the visible-light-mediated coupling of thiols and aryl halides in the absence of a metal catalyst.
Atom Economy: Designing reactions, such as addition or multicomponent reactions, where the majority of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org
| Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Solvent | DMF, Toluene, Dioxane | Water, Ethanol, Polyethylene glycol (PEG) | Reduced toxicity and environmental impact |
| Catalyst | Homogeneous Pd or Cu complexes | Heterogeneous/recyclable catalysts (e.g., Cu on MCM-41) researchgate.net | Reduced metal waste, lower cost over time |
| Reagents | Prefunctionalized aryl halides | Direct C-H activation/Cross-dehydrogenative coupling rsc.org | Improved atom economy, fewer synthetic steps |
| Energy Source | Conventional heating | Microwave irradiation, visible light photoredox catalysis | Reduced reaction times, lower energy consumption |
Multicomponent Reactions and Domino Processes
Multicomponent Reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like analogues of this compound in a single step from three or more starting materials. This approach is highly convergent and adheres to green chemistry principles by reducing the number of synthetic and purification steps. mdpi.com For example, a modified Mannich reaction could potentially be designed where an aldehyde, an amine (like aniline), and a sulfur-containing nucleophile react to form a complex aniline (B41778) derivative. nih.govbeilstein-journals.orgbeilstein-journals.org
Domino Processes (or cascade reactions) involve a sequence of intramolecular or intermolecular reactions where the product of one step is the substrate for the next, all occurring in a single pot without isolating intermediates. A domino process for synthesizing diaryl sulfides could involve an initial C-S bond formation followed by an in-situ cyclization or another bond-forming event to build more complex analogues. acs.orgresearchgate.net For instance, a reaction could be designed where an aryne intermediate reacts with a thioaurone analogue to form complex cyclic diaryl sulfides in one pot. acs.orgfigshare.com
Asymmetric Synthesis Considerations
While this compound itself is achiral, its analogues can possess various forms of chirality. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Central Chirality: Analogues could be synthesized with chiral centers, for instance, by replacing the propan-2-yl group with a chiral substituent like a sec-butyl group.
Axial Chirality: In analogues with significant steric hindrance around the C-S bond that restricts free rotation, atropisomers can exist. The synthesis of such axially chiral diaryl sulfides can be achieved using chiral catalysts or auxiliaries.
Sulfur-Centered Chirality: The sulfur atom itself can be a stereocenter in oxidized derivatives like sulfoxides or in sulfimides. The asymmetric imidation of diaryl sulfides using a chiral copper catalyst can produce optically active N-tosylsulfimides with high diastereoselectivity. nih.gov Similarly, enantioenriched sulfinamides can serve as precursors for the synthesis of a wide range of chiral sulfimides. researchgate.net
Methods for achieving enantioselectivity in the synthesis of chiral sulfide analogues include using chiral ligands in metal-catalyzed cross-coupling reactions or employing organocatalysis. nih.govresearchgate.net
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govrsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or intermediates, precise control over reaction parameters, and straightforward scalability. nih.govacs.org
A multistep continuous flow process could be designed for the synthesis of this compound. For instance, the formation of an aryl diazonium salt from an aniline precursor, its subsequent conversion, and the final C-S coupling step could be "telescoped" into a single, uninterrupted sequence. rsc.orgrsc.org This avoids the isolation of potentially unstable intermediates like diazonium salts. The precise control of residence time and temperature in a microreactor can significantly improve reaction yields and selectivities compared to batch methods. acs.orgthieme-connect.de Furthermore, packed-bed reactors containing immobilized catalysts can be integrated into the flow system, combining the benefits of continuous processing with catalyst recyclability. rsc.org This technology is highly suitable for optimizing reaction conditions and for the large-scale production of fine chemicals and pharmaceutical intermediates. citedrive.comcsflowchem.com
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Safety | Higher risk with exotherms and hazardous reagents | Inherently safer due to small reaction volume at any given time |
| Scalability | Often requires re-optimization ("scale-up issues") | Scalable by running the system for a longer time ("scale-out") |
| Process Control | Less precise control over temperature and mixing | Precise digital control over temperature, pressure, and residence time nih.gov |
| Reaction Time | Often several hours acs.org | Can be significantly reduced to minutes acs.org |
| Multistep Synthesis | Requires isolation and purification at each step | Allows for "telescoped" reactions without intermediate isolation rsc.org |
Elucidation of Reaction Mechanisms Involving 4 4 Propan 2 Yl Phenyl Sulfanyl Aniline
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) at the Aniline (B41778) Moiety
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl compounds. In the case of 4-{[4-(propan-2-yl)phenyl]sulfanyl}aniline, the aniline ring can act as a nucleophile. The reaction rate and mechanism of SNAr reactions involving anilines are highly sensitive to the electronic properties of the substituents on the aniline ring and the electrophile, as well as the solvent.
Kinetic studies on the reactions of various para-substituted anilines with highly activated electrophiles, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, have revealed that the reaction mechanism can shift depending on the electronic nature of the para-substituent. researchgate.netnih.gov For anilines with electron-donating groups, a single-electron transfer (SET) mechanism may be operative, while those with electron-withdrawing groups tend to follow a polar SNAr addition-elimination pathway. nih.gov
The 4-{[4-(propan-2-yl)phenyl]sulfanyl} group is generally considered to be electron-donating, which would suggest a potential for a SET mechanism in reactions with strong electrophiles. However, the exact electronic contribution of this substituent would need to be quantified, for instance, through its Hammett parameter (σ).
Hammett and Brønsted Correlations:
Linear free energy relationships, such as the Hammett and Brønsted equations, are powerful tools for elucidating reaction mechanisms. For SNAr reactions of a series of substituted anilines, a plot of the logarithm of the second-order rate constant (log k) against the Hammett substituent constant (σ) can provide insights into the transition state's electronic demands. rsc.orglibretexts.org
A study on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in various methanol-dimethyl sulfoxide (B87167) mixtures showed biphasic and concave upwards Hammett and Brønsted plots. The break in the plot occurred at 4-methylaniline, indicating a change in mechanism. For less basic anilines, the reaction proceeds via a typical SNAr addition-elimination mechanism. For more basic anilines, a SET process is proposed. nih.gov Given that the basicity of this compound is influenced by the electron-donating nature of the substituent, its position on such a plot would be informative.
The general mechanism for an SNAr reaction at an activated aryl halide with an aniline derivative is depicted below:
Scheme 1: General SNAr Mechanism
The formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key feature of the stepwise SNAr pathway. researchgate.net However, recent computational and experimental evidence suggests that many SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate. springernature.comrsc.org The specific pathway for this compound would depend on the reaction conditions and the nature of the electrophile.
Radical Pathways in Thioether Formation and Transformation
The thioether bond in this compound can be formed through various synthetic methods, some of which involve radical intermediates. The formation of a C-S bond often proceeds via the generation of a thiyl radical (RS•) from a corresponding thiol. researchgate.net Thiyl radicals are versatile intermediates that can participate in addition reactions with unsaturated systems. acs.org
The synthesis of diaryl sulfides can be achieved through the coupling of an aryl halide and a thiophenol, often catalyzed by transition metals. While many of these reactions proceed through catalytic cycles involving oxidative addition and reductive elimination, radical pathways can also be involved. For instance, the reaction of a thiol with an o-quinone has been shown to proceed via the formation of a thiyl radical. nih.govacs.org
Thiyl Radical Generation and Reaction:
A plausible radical pathway for the formation of the thioether linkage in this compound would involve the reaction of a 4-aminophenyl radical with 4-isopropylthiophenol (B48623), or a 4-isopropylphenyl radical with 4-aminothiophenol (B129426). Alternatively, a thiyl radical derived from 4-isopropylthiophenol could add to a suitable aniline derivative.
The energetics of thiyl radical addition to unsaturated systems are crucial for determining the reaction's feasibility. The addition of a thiyl radical to an alkene is a key step in thiol-ene reactions, and the regioselectivity is governed by the stability of the resulting carbon-centered radical. unito.it
Control experiments using radical scavengers like TEMPO or BHT can help to elucidate the involvement of radical species in a reaction. The complete inhibition of a reaction in the presence of such scavengers is strong evidence for a radical-mediated process. beilstein-journals.org
Kinetics and Thermodynamics of Derivative Formation
The rates of reactions involving this compound and the position of the chemical equilibrium are governed by the kinetic and thermodynamic parameters of the process.
Kinetics:
For SNAr reactions, the second-order rate constant (k) is a key parameter. As discussed, this value is influenced by the substituents on both the nucleophile and the electrophile, as well as the solvent. The table below presents hypothetical relative rate constants for the reaction of different para-substituted anilines in an SNAr reaction, illustrating the expected trend based on the electronic nature of the substituent.
| Para-Substituent (X) in X-C₆H₄-NH₂ | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) | Proposed Predominant Mechanism |
|---|---|---|---|
| -NO₂ | 0.78 | 0.1 | SNAr (Addition-Elimination) |
| -Cl | 0.23 | 0.5 | SNAr (Addition-Elimination) |
| -H | 0.00 | 1.0 | SNAr (Addition-Elimination) |
| -CH₃ | -0.17 | 5.0 | Borderline/SET |
| -OCH₃ | -0.27 | 15.0 | SET |
| -S-C₆H₄-C₃H₇ (hypothetical) | ~ -0.1 to -0.2 | ~ 4.0-6.0 | Borderline/SET |
Thermodynamics:
A thermodynamic analysis of the synthesis of 4,4'-methylenedianiline (B154101) from aniline and formaldehyde (B43269) has been reported, providing a framework for how such calculations can be approached for related systems. researchgate.net The reaction enthalpy, Gibbs free energy change, and equilibrium constant for the main and side reactions were calculated to determine the optimal reaction conditions.
For radical reactions, the bond dissociation energies (BDEs) of the relevant bonds are critical thermodynamic parameters. The S-H bond dissociation energies of substituted thiophenols, for instance, are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Computational Mechanistic Investigations
Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms, providing insights into transition state structures, reaction energy profiles, and the electronic properties of molecules.
SNAr Mechanisms:
Computational studies have been instrumental in challenging the long-held view that all SNAr reactions proceed through a stepwise mechanism involving a stable Meisenheimer intermediate. DFT calculations have shown that for many systems, particularly those with less activating substituents and good leaving groups, a concerted mechanism is energetically more favorable. rsc.orgrsc.org
A computational investigation of the reaction of this compound with a model electrophile could determine the relative energies of the reactants, transition states, intermediates (if any), and products for both stepwise and concerted pathways. This would provide a detailed picture of the potential energy surface of the reaction.
Radical Pathways:
DFT calculations can also be used to investigate the thermodynamics and kinetics of radical reactions. For the formation of the thioether bond, the energies of the various radical intermediates and the activation barriers for their formation and subsequent reactions can be calculated. For example, the transition state energies for the addition of a thiyl radical to an aromatic ring can be computed to predict the regioselectivity and the rate of the reaction. acs.org
Electronic Properties:
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. These properties are crucial for understanding the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to act as a nucleophile or to undergo oxidation (in a SET mechanism), while the LUMO energy is related to its ability to act as an electrophile or to be reduced.
The table below shows hypothetical calculated electronic properties for a series of para-substituted anilines, illustrating the expected influence of the substituent on the HOMO and LUMO energies.
| Para-Substituent (X) in X-C₆H₄-NH₂ | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -NO₂ | -6.5 | -3.0 | 3.5 |
| -Cl | -5.8 | -0.5 | 5.3 |
| -H | -5.5 | -0.2 | 5.3 |
| -CH₃ | -5.3 | -0.1 | 5.2 |
| -OCH₃ | -5.1 | -0.05 | 5.05 |
| -S-C₆H₄-C₃H₇ (hypothetical) | -5.4 | -0.15 | 5.25 |
These computational data, in conjunction with experimental findings, provide a comprehensive understanding of the reaction mechanisms involving this compound.
Theoretical and Computational Chemistry Studies of 4 4 Propan 2 Yl Phenyl Sulfanyl Aniline
Electronic Structure Analysis via Density Functional Theory (DFT)
No published studies were found that specifically detail the electronic structure of 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline using Density Functional Theory (DFT). Such an analysis would typically involve the calculation of the molecule's electron density, electrostatic potential, and the distribution of atomic charges to understand its electronic properties.
Molecular Orbital Theory and Frontier Orbital Analysis
There is no available research that describes the molecular orbital theory and frontier orbital analysis of this compound. This type of study would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to provide insights into the molecule's reactivity and electronic transition properties.
Reactivity Predictions and Selectivity Profiling
Specific reactivity predictions and selectivity profiling for this compound based on computational methods are not present in the current scientific literature. These studies would typically employ conceptual DFT to calculate global and local reactivity descriptors.
Conformation Analysis and Potential Energy Surfaces
A conformational analysis and the calculation of the potential energy surface for this compound have not been reported. This research would be essential for identifying the most stable geometric conformations of the molecule and the energy barriers associated with its rotational degrees of freedom.
Solvent Effects on Electronic Properties and Reactivity
There are no documented studies on the influence of different solvents on the electronic properties and reactivity of this compound. Such investigations would typically utilize computational models like the Polarizable Continuum Model (PCM) to simulate the behavior of the molecule in various solvent environments.
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline would present a series of distinct signals corresponding to the aromatic and aliphatic protons. The protons of the aniline (B41778) ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-(propan-2-yl)phenyl ring would also give rise to a pair of doublets. The isopropyl group would be identifiable by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The amine (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The spectrum would show signals for the two carbons of the isopropyl group, and multiple signals in the aromatic region corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The carbon atoms directly bonded to the sulfur and nitrogen atoms, as well as the ipso-carbons of the isopropyl group, would have characteristic chemical shifts.
To illustrate the expected chemical shifts, the following table presents typical ¹H and ¹³C NMR data for analogous substructures.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| -CH (CH₃)₂ | 3.0 - 2.8 (septet) | -C H(CH₃)₂ | 34 - 33 |
| -CH(C H₃)₂ | 1.3 - 1.2 (doublet) | -CH(C H₃)₂ | 25 - 23 |
| Aromatic C-H | 7.5 - 6.6 (multiplets) | Aromatic C -H | 138 - 114 |
| -NH ₂ | 4.0 - 3.5 (broad singlet) | Aromatic C -S | 135 - 125 |
| Aromatic C -N | 150 - 145 | ||
| Aromatic C -C(CH₃)₂ | 150 - 148 |
Note: These are predicted values based on analogous compounds and general NMR principles.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₅H₁₇NS.
The fragmentation of the molecular ion upon electron ionization would likely proceed through cleavage of the C-S and C-N bonds, as well as the bond connecting the isopropyl group to the phenyl ring. This would result in characteristic fragment ions that can be used to piece together the molecular structure.
Predicted mass spectrometry data for various adducts of the target molecule is available. researchgate.net
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 244.11545 |
| [M+Na]⁺ | 266.09739 |
| [M-H]⁻ | 242.10089 |
| [M]⁺ | 243.10762 |
Data sourced from PubChem. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3500-3300 cm⁻¹. Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-S stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. Studies on thioanisole (B89551) and its derivatives have shown that the C-S stretching mode is observable and can be influenced by substituents on the aromatic ring. researchgate.net The symmetric stretching of the benzene rings would also be prominent in the Raman spectrum.
The following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Symmetric & Asymmetric Stretch | 3500 - 3300 | IR |
| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretch | 3000 - 2850 | IR, Raman |
| C=C | Aromatic Stretch | 1620 - 1450 | IR, Raman |
| N-H | Scissoring | 1650 - 1580 | IR |
| C-N | Stretch | 1340 - 1250 | IR |
| C-S | Stretch | 710 - 570 | Raman, IR (weak) |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the molecular structure and the solvent environment.
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings, which is a key structural feature of diaryl sulfides. The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group, would also be elucidated. While a crystal structure for the title compound is not available, studies on other diaryl sulfides provide insights into the expected structural features. semanticscholar.orgtandfonline.com
Derivatives and Analogues of 4 4 Propan 2 Yl Phenyl Sulfanyl Aniline: Synthesis and Structure Reactivity Relationships
Modification at the Aniline (B41778) Nitrogen: Amidation, Alkylation, and Heterocycle Annulation
The primary amine of the aniline ring in 4-{[4-(propan-2-yl)phenyl]sulfanyl}aniline is a key site for chemical derivatization, allowing for the introduction of a wide variety of functional groups through amidation, alkylation, and the construction of heterocyclic rings. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.
Amidation: The aniline nitrogen can be readily acylated to form amides. This transformation is typically achieved by reacting the parent aniline with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, the Schotten-Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride proceeds in high yield, suggesting a similar reactivity for this compound with various acylating agents. mdpi.com The resulting N-acyl derivatives can exhibit altered biological activities and can serve as intermediates for further synthetic transformations. The general scheme for the amidation of this compound is depicted below:
Scheme 1: General reaction for the amidation of this compound.

Alkylation: The nucleophilicity of the aniline nitrogen also permits alkylation reactions. While direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding alkylated amine.
Heterocycle Annulation: The aniline moiety is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. The synthesis of meta-substituted anilines through a three-component benzannulation reaction highlights the potential for complex heterocycle formation starting from aniline derivatives. beilstein-journals.org Similarly, reactions with appropriate reagents can yield benzimidazoles, quinolines, and other heterocyclic structures, significantly expanding the chemical space accessible from the parent thioaniline. The synthesis of pyrrole (B145914) and fused heterocyclic sulfones from related starting materials further illustrates the broad applicability of such cyclization strategies. rsc.org
| Modification Type | Reagents and Conditions | Product Class | Potential Impact on Properties |
| Amidation | Acyl chlorides, anhydrides, carboxylic acids (with coupling agents) | N-Aryl amides | Altered solubility, hydrogen bonding capabilities, and biological activity. |
| Alkylation | Alkyl halides, reductive amination (aldehydes/ketones with a reducing agent) | N-Alkyl and N,N-dialkyl anilines | Increased lipophilicity, altered basicity. |
| Heterocycle Annulation | Dicarbonyl compounds, alkynyl aldehydes, etc. | Fused heterocyclic systems (e.g., quinolines, benzimidazoles) | Rigidified conformation, introduction of new pharmacophoric elements. |
Substituent Effects on the Phenyl and Isopropyl Moieties
The electronic nature of substituents on the aryl rings of diaryl sulfides significantly influences their chemical properties. For instance, electron-donating groups (e.g., methoxy, alkyl) on the phenyl rings of sodium benzenesulfinates lead to higher yields in homocoupling reactions to form symmetrical diaryl sulfides compared to electron-withdrawing groups (e.g., fluoro, chloro, nitro). nih.gov This suggests that the electronic character of the aryl rings in this compound and its derivatives will impact their reactivity in various chemical transformations.
Structure-activity relationship (SAR) studies on diaryl ether derivatives have shown that the presence and position of substituents can dramatically affect biological activity. For example, a chlorine or hydroxyl group at the para-position of a phenyl ring in a series of diaryl ethers significantly enhanced their antitumor activity. nih.gov Similarly, in a series of diaryl thioether derivatives synthesized for their antiestrogenic activity, the presence of a phenolic hydroxyl group was crucial for binding affinity to the estrogen receptor. nih.gov These findings suggest that the introduction of substituents on the phenyl rings of this compound could be a powerful strategy for tuning its biological effects.
The isopropyl group, while seemingly a simple alkyl substituent, can also influence the molecule's properties. Its steric bulk can affect the conformation of the diaryl sulfide (B99878) linkage and may play a role in directing intermolecular interactions. Modifications to the isopropyl group, such as replacement with other alkyl groups or functionalization, could provide another avenue for fine-tuning the molecule's characteristics.
| Substituent | Position | Electronic Effect | Potential Impact on Reactivity and Properties |
| -OCH₃ | para on either ring | Electron-donating | Increased electron density on the aromatic ring, potentially affecting reaction rates and biological interactions. |
| -Cl | ortho, meta, or para | Electron-withdrawing, weakly deactivating | Can influence lipophilicity and metabolic stability; position can fine-tune electronic effects. |
| -NO₂ | para on either ring | Strongly electron-withdrawing | Decreased nucleophilicity of the aniline, potential for altered biological activity. |
| -OH | para on either ring | Electron-donating | Can act as a hydrogen bond donor and acceptor, potentially enhancing biological receptor binding. |
Synthesis of Polymeric and Supramolecular Architectures Incorporating the Thioaniline Unit
The bifunctional nature of this compound, with its reactive aniline group and the potential for functionalization on the phenyl rings, makes it an attractive building block for the construction of polymers and supramolecular assemblies. The incorporation of the thioaniline unit into such larger structures can impart unique electronic, optical, and mechanical properties.
Polymeric Architectures: Sulfur-containing polymers are known for their excellent thermal stability, solvent resistance, and optical properties. researchgate.netrsc.orgrsc.org The thioaniline unit can be incorporated into polymer backbones through various polymerization techniques. For example, poly(alkylene sulfide)s have been synthesized through the reaction of dihaloalkanes with sodium sulfide. researchgate.net While direct polymerization of this compound is not widely reported, its derivatives could be designed as monomers for polycondensation or other polymerization methods. For instance, di-functionalized derivatives could be used in step-growth polymerization to create polymers with diaryl sulfide units in the main chain. The synthesis of polythioamides through multicomponent polymerizations involving elemental sulfur, diamines, and diynes also suggests potential routes for incorporating the thioaniline moiety into novel polymer structures. wiley-vch.de
Supramolecular Architectures: Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, ordered structures. The aromatic rings and the aniline group of this compound and its derivatives can participate in these interactions. Thiophene-based oligomers, which share structural similarities with diaryl sulfides, have been shown to self-assemble into nanostructured fluorescent and chiral microfibers, driven by π-π stacking and sulfur-sulfur contacts. nih.govnih.gov Similarly, peptide amphiphiles can undergo supramolecular polymerization to form complex biological binders. beilstein-journals.org By designing derivatives of this compound with appropriate functional groups that can direct non-covalent interactions, it is conceivable to create novel supramolecular materials with interesting properties.
| Architecture Type | Synthetic Strategy | Key Structural Features | Potential Properties and Applications |
| Polymeric | Polycondensation of difunctionalized monomers | Diaryl sulfide units in the polymer backbone | High refractive index materials, thermally stable polymers, conductive polymers. |
| Supramolecular | Self-assembly driven by non-covalent interactions (H-bonding, π-π stacking) | Ordered nano- or micro-structures | Organic electronics, sensors, chiral materials. |
Stereochemical Aspects in Derivative Design
The introduction of chirality into derivatives of this compound can lead to molecules with stereospecific properties, which is of particular importance in medicinal chemistry and materials science. Chirality can be introduced at a stereocenter on a substituent or, in some cases, through atropisomerism if rotation around the aryl-sulfur bonds is restricted.
The synthesis of chiral diaryl sulfides has been achieved through various methods, including the copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl moiety. nih.gov This approach leads to optically active N-tosylsulfimides, which can be further converted to chiral sulfimides. These chiral sulfur compounds have been shown to be effective ligands in asymmetric catalysis. The enantioselective synthesis of diaryl aziridines using chiral sulfide organocatalysts further underscores the importance of chiral sulfur compounds in asymmetric synthesis. rsc.org
The conformational flexibility of the diaryl sulfide linkage is another important stereochemical consideration. The C-S-C bond angle and the dihedral angles between the phenyl rings can adopt various conformations. Computational studies on thioether musks have revealed the existence of multiple low-energy conformations, which can be influenced by the substitution pattern and the surrounding environment. mdpi.com The preferred conformation of derivatives of this compound will likely influence their interaction with biological targets and their packing in the solid state.
The design of derivatives with specific stereochemical features requires careful consideration of the synthetic methods and the potential for stereoisomerism. The use of chiral starting materials, chiral catalysts, or chiral auxiliaries can be employed to control the stereochemical outcome of reactions.
| Stereochemical Element | Synthetic Approach | Significance |
| Chiral center in a substituent | Asymmetric synthesis, use of chiral pool starting materials | Can lead to stereospecific biological activity and applications in asymmetric catalysis. |
| Atropisomerism (in sterically hindered derivatives) | Resolution of enantiomers, asymmetric synthesis | Creates a source of non-biogenic chirality, useful in chiral materials and ligands. |
| Conformational isomerism | Influenced by substituents and environment | Affects molecular shape and interactions with other molecules. |
Applications of 4 4 Propan 2 Yl Phenyl Sulfanyl Aniline As a Synthetic Building Block and in Materials Science
Precursor in Organic Synthesis of Complex Molecules
The molecular architecture of 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline, featuring a primary aromatic amine, a thioether linkage, and a substituted phenyl ring, suggests its potential as a versatile precursor in the synthesis of more complex organic structures.
Synthesis of Advanced Organic Intermediates
The primary amine group (-NH2) on the aniline (B41778) ring is a key functional handle that can undergo a variety of chemical transformations. This makes the compound a plausible starting material for the synthesis of advanced organic intermediates. For instance, the amine can be diazotized and subsequently replaced with a wide range of other functional groups, or it can participate in coupling reactions to form more elaborate molecular frameworks.
Building Block for Specialty Chemicals
The unique combination of a bulky, lipophilic propan-2-yl group and a polar amine function, connected through a flexible thioether bridge, could impart specific properties to molecules derived from it. This makes it a candidate as a building block for specialty chemicals, where precise control over properties such as solubility, thermal stability, and biological activity is required. The synthesis of novel pharmaceutical scaffolds or agrochemicals could theoretically utilize this compound as a starting point.
Precursor for Dyes and Pigments
Aniline derivatives are fundamental precursors in the synthesis of azo dyes, a major class of colorants. The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. The substituents on the phenyl rings would be expected to influence the color, fastness, and solubility of the resulting dyes.
Table 1: Hypothetical Azo Dyes Derived from this compound
| Coupling Component | Predicted Color | Potential Application |
| Phenol | Yellow-Orange | Textile Dye |
| Naphthol | Red-Violet | Pigment for Plastics |
| Aniline | Yellow | Leather Dye |
Note: This table is illustrative and based on general principles of azo dye chemistry. Actual colors and properties would need to be determined experimentally.
Integration into Functional Materials
The structural features of this compound also suggest its potential for incorporation into various functional materials, leveraging its aromatic and reactive nature.
Monomer in Polymer Chemistry for Advanced Polymeric Materials
Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. Oxidative polymerization of this compound could potentially lead to novel polyaniline derivatives. The presence of the bulky 4-(propan-2-yl)phenyl)sulfanyl substituent would likely influence the polymer's solubility, processability, and electronic properties. Such polymers could find applications in areas like anti-corrosion coatings, sensors, and electrostatic discharge materials.
Component in Optoelectronic Materials
The conjugated aromatic system within this compound suggests its potential as a building block for organic optoelectronic materials. Molecules with extended π-systems are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By incorporating this aniline derivative into larger conjugated structures, it might be possible to tune the electronic and optical properties of the resulting materials.
Role in Supramolecular Assemblies and Smart Materials
The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited to participate in these interactions, making it a candidate for the construction of ordered, functional supramolecular systems and "smart" materials that respond to external stimuli.
The aniline portion of the molecule contains an amino group (-NH₂) which can act as a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. This dual capability is a crucial feature in the self-assembly of molecules. researchgate.net Aromatic amines have been shown to form well-ordered and uniform self-assembled monolayers (SAMs) on surfaces like gold. acs.org These SAMs can function as active layers in molecular electronic junctions. acs.org The presence of the aniline group in this compound suggests it could similarly form organized layers or participate in the formation of larger, hydrogen-bonded networks in one, two, or three dimensions.
Furthermore, the two phenyl rings in the diaryl sulfide (B99878) backbone are capable of engaging in π-π stacking interactions. These interactions are fundamental to the self-assembly of many aromatic compounds, including amino acids like phenylalanine and tryptophan, leading to the formation of well-ordered nanostructures such as fibers and nanotubes. acs.orgrsc.org The interplay between hydrogen bonding from the aniline group and π-π stacking from the aromatic rings could lead to the formation of complex and stable supramolecular architectures. Diaryl sulfides themselves are valuable components in the synthesis of various organic materials and biologically active compounds. researchgate.net
The potential for this compound to be incorporated into smart materials is also noteworthy. Polyaniline and its derivatives are well-known examples of smart materials, exhibiting changes in their chemical and optical properties in response to stimuli such as pH changes (protonation/deprotonation). nih.govresearcher.liferesearchgate.net Given that this compound is an aniline derivative, polymers incorporating this molecule could potentially exhibit chemoresistive or sensory properties, for instance, in the detection of ammonia (B1221849) or changes in humidity. nih.govresearcher.life
Table 1: Potential Intermolecular Interactions of this compound in Supramolecular Assemblies
| Interaction Type | Molecular Feature | Potential Role in Assembly |
| Hydrogen Bonding | Aniline -NH₂ group | Acts as both a donor and acceptor, facilitating the formation of chains, sheets, or 3D networks. |
| π-π Stacking | Two phenyl rings | Contributes to the stability and ordering of the assembly through aromatic interactions. |
| Van der Waals Forces | Propan-2-yl group and overall molecular structure | Provide additional stabilization to the supramolecular structure. |
| Dipole-Dipole Interactions | Thioether linkage and amino group | Influence the orientation and packing of molecules within the assembly. |
Catalytic Applications
In the realm of catalysis, molecules with specific functional groups can act as ligands that coordinate to a metal center, influencing the activity and selectivity of the resulting catalyst. The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for transition metals.
Diaryl sulfides are a significant class of compounds in medicinal and materials chemistry, and their synthesis is often achieved through metal-catalyzed cross-coupling reactions, with copper and palladium being common catalysts. bohrium.comnih.govnih.gov The synthesis of such compounds often involves ligands that facilitate the catalytic cycle. Conversely, molecules containing sulfur and nitrogen atoms can themselves serve as ligands in catalysis. For instance, S,O-ligands have been effectively used in palladium-catalyzed C-H functionalization reactions of aniline derivatives. nih.govnih.govacs.org This suggests that this compound, with its S and N donor atoms, could function as a ligand in various catalytic transformations.
The field of coordination chemistry has seen the use of amino-functionalized ligands to create coordination polymers and complexes. mdpi.com For example, p-aminothiophenol has been demonstrated to enhance the electrocatalytic and photo-electrocatalytic evolution of hydrogen when adsorbed on Au/TiO₂ heterostructures. acs.org This enhancement is attributed to improved charge transfer at the interface. acs.org This finding highlights the potential of molecules containing both amino and thiol/thioether functionalities to play an active role in catalytic processes.
While direct catalytic applications of this compound have not been reported, its structural similarity to known ligands and catalytically active molecules suggests several possibilities. It could potentially be employed as a ligand in cross-coupling reactions, hydrogenation reactions, or other transition metal-catalyzed processes. The electronic properties of the catalyst could be tuned by the substituents on the phenyl rings (the electron-donating propan-2-yl group and the amino group).
Table 2: Potential Catalytic Roles of this compound
| Potential Role | Relevant Functional Groups | Plausible Catalytic Systems |
| Ligand in Homogeneous Catalysis | Aniline (-NH₂) and Thioether (-S-) | Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, C-S coupling), hydrogenation, hydroformylation. |
| Surface Modifier for Heterogeneous Catalysts | Aniline (-NH₂) and Thioether (-S-) | Modification of metal nanoparticle surfaces (e.g., gold, platinum) to enhance catalytic activity or selectivity in electrocatalysis or photocatalysis. |
| Precursor for Catalyst Synthesis | Entire Molecule | Synthesis of well-defined organometallic complexes with specific catalytic properties. |
Future Research Directions and Emerging Opportunities
Development of Novel Green Synthetic Methodologies
The synthesis of diaryl sulfides, including 4-{[4-(propan-2-yl)phenyl]sulfanyl}aniline, has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. The future of chemical synthesis is progressively moving towards "green" methodologies that prioritize environmental sustainability, efficiency, and safety. Research in this area is expected to focus on several promising strategies.
One key direction is the development of visible-light-mediated synthesis . This approach utilizes light as an energy source to drive chemical reactions, often under mild conditions and without the need for harsh reagents. The application of photoredox catalysis could provide a more sustainable route to constructing the C-S bond in the thioaniline scaffold. Another area of intense interest is the use of earth-abundant metal catalysts . Copper-catalyzed cross-coupling reactions, for instance, have shown considerable promise for the formation of C-S bonds and are a more sustainable alternative to palladium-based catalysts. Future work will likely involve the design of novel copper-based catalytic systems with enhanced efficiency and broader substrate scope.
Furthermore, transition-metal-free synthesis represents a significant leap towards truly green chemistry. These methods circumvent the environmental and economic concerns associated with metal catalysts. Exploring new reagents and reaction pathways that enable the direct coupling of aryl thiols and anilines without a metal catalyst is a critical area for future investigation. The use of plant-based extracts for the synthesis of sulfur-containing nanoparticles also presents an intriguing, albeit less direct, avenue for greener chemical processes.
| Green Synthesis Approach | Potential Advantages |
| Visible-Light-Mediated Synthesis | Utilizes a renewable energy source, mild reaction conditions. |
| Earth-Abundant Metal Catalysis | Reduces reliance on precious metals, lower cost, and toxicity. |
| Transition-Metal-Free Synthesis | Eliminates metal contamination, simplifies purification. |
| Plant-Based Nanoparticle Synthesis | Biocompatible and environmentally friendly approach. |
Exploration of Advanced Catalytic Applications
The inherent electronic properties of the thioaniline scaffold suggest its potential utility in various catalytic applications. The sulfur atom, with its lone pairs of electrons, and the amino group can act as coordination sites for metal centers, making thioaniline derivatives attractive candidates for ligand development in catalysis.
Future research could explore the use of this compound and its derivatives as ligands in transition metal catalysis . These ligands could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the thioaniline ligand can be fine-tuned by modifying the substituents on the phenyl rings, allowing for the rational design of catalysts with specific activities and selectivities.
Moreover, the redox-active nature of the thioaniline moiety itself could be harnessed for organocatalysis . The ability of the molecule to participate in electron transfer processes could be exploited in the development of metal-free catalytic systems for various organic reactions. Another emerging area is the investigation of the catalytic activity of thioaniline derivatives when immobilized on nanoparticle surfaces. For example, the plasma-assisted catalytic coupling of 4-aminophenyl disulfide on silver nanoparticles suggests that similar phenomena could be explored with this compound, potentially leading to novel catalytic materials with unique reactivity.
| Catalytic Application | Research Focus |
| Ligands in Transition Metal Catalysis | Design of thioaniline-based ligands for cross-coupling, hydrogenation, etc. |
| Organocatalysis | Exploiting the redox properties of the thioaniline scaffold. |
| Nanoparticle-Based Catalysis | Immobilization on nanoparticles to create novel catalytic systems. |
Deeper Understanding of Electronic Structure and Reactivity Through Advanced Computational Models
A thorough understanding of the electronic structure and reactivity of this compound is fundamental to unlocking its full potential. Advanced computational models, particularly Density Functional Theory (DFT), will play a pivotal role in this endeavor.
Future computational studies are expected to provide detailed insights into the molecular geometry, electronic properties, and vibrational frequencies of the molecule. DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds within the molecule. This information is crucial for predicting its reactivity and designing new derivatives with desired properties.
Furthermore, computational models can be employed to investigate the reaction mechanisms of processes involving this thioaniline, such as its synthesis or its role in catalytic cycles. By mapping out the potential energy surfaces of these reactions, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reaction rates and selectivity. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes or catalytic systems.
| Computational Method | Key Insights |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO-LUMO), vibrational frequencies. |
| Reaction Mechanism Modeling | Identification of transition states and intermediates, understanding of reaction pathways. |
Design of Next-Generation Materials Based on the Thioaniline Scaffold
The unique combination of a flexible sulfide (B99878) linkage, a reactive amino group, and tunable aromatic rings makes the thioaniline scaffold a promising building block for the design of next-generation materials with a wide range of applications.
One significant area of exploration is the development of novel polymers . The amino group of this compound provides a handle for polymerization, leading to the formation of polyanilines with tailored properties. These polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The presence of the sulfur atom can also enhance the material's properties, for instance, by improving its charge-transport characteristics.
Another promising avenue is the use of diaryl sulfide derivatives as corrosion inhibitors . The ability of the sulfur and nitrogen atoms to coordinate to metal surfaces suggests that these compounds could form protective layers that prevent corrosion. Computational studies have already indicated the potential of diaryl sulfide derivatives in this regard, and experimental validation for compounds like this compound is a logical next step.
Finally, the thioaniline scaffold could be incorporated into biomaterials and pharmaceuticals . The structural motifs present in this molecule are found in various biologically active compounds. Future research could focus on synthesizing derivatives with specific biological activities, potentially leading to the development of new therapeutic agents.
| Material Application | Potential Properties and Uses |
| Polymers | Conductive polymers for organic electronics (OLEDs, OFETs), sensors. |
| Corrosion Inhibitors | Protective coatings for metals. |
| Biomaterials & Pharmaceuticals | Scaffolds for drug discovery and development. |
Q & A
Q. What are the recommended synthetic routes for 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For example, thiol-aryl cross-coupling between 4-(propan-2-yl)thiophenol and 4-iodoaniline under palladium catalysis achieves moderate yields (~60–70%). Optimization includes:
Q. What analytical techniques are most effective for assessing purity and structural confirmation?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% threshold for research use) .
- NMR : and NMR (DMSO-d₆) confirm the sulfanyl bridge (δ 7.3–7.5 ppm for aromatic protons, δ 40–45 ppm for C-S linkage) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 275.1) validates molecular weight .
Q. How does the electronic structure of the sulfanyl-aniline moiety influence spectroscopic properties?
Methodological Answer: The electron-donating sulfanyl group increases electron density on the aniline ring, shifting UV-Vis absorption to ~290 nm (π→π* transition). FT-IR shows S-C stretching at 680–720 cm⁻¹. Comparative studies with non-sulfanyl analogs (e.g., 4-isopropylaniline) highlight these differences .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction often reveals:
- Disorder : The isopropyl group may exhibit rotational disorder, requiring SHELXL refinement with PART instructions to model occupancy .
- Twinning : Twinned crystals (e.g., pseudo-merohedral twinning) are resolved using HKLF5 data integration in SHELX .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for sulfur atoms .
Q. Example Table: Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | 0.042 | |
| S-C bond length (Å) | 1.78 ± 0.02 | |
| Torsion angle (C-S-C) | 102.5° |
Q. How can computational methods complement experimental data to predict reactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) level predicts nucleophilic attack sites (e.g., para to sulfanyl group) and frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
- MD Simulations : Solvent effects (e.g., DMSO vs. toluene) on conformational stability are modeled using GROMACS, aligning with NMR solvent titration data .
Q. What strategies resolve contradictions in biological activity data for sulfanyl-aniline derivatives?
Methodological Answer:
- SAR Studies : Compare inhibitory activity (e.g., IC₅₀) against kinase targets with structural analogs (e.g., dapsone derivatives). Contradictions in potency often stem from substituent effects on solubility .
- Metabolic Stability Assays : LC-MS/MS tracks in vitro degradation (e.g., cytochrome P450 oxidation of the aniline group), explaining discrepancies between in vitro and in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
